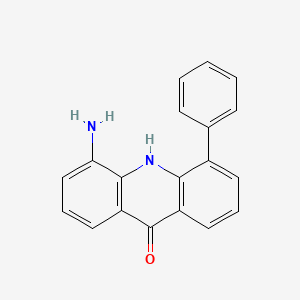

4-AMINO-5-PHENYL-10H-ACRIDIN-9-ONE

概要

説明

4-AMINO-5-PHENYL-10H-ACRIDIN-9-ONE is a heterocyclic compound that belongs to the acridine family. Acridines are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science. This compound, with its unique structure, holds potential for various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-5-PHENYL-10H-ACRIDIN-9-ONE typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反応の分析

Reduction of Precursor Nitro Group

The amino group in 4-amino-5-phenyl-10H-acridin-9-one is typically introduced via reduction of its nitro analogue, 4-nitro-5-phenyl-10H-acridin-9-one. This transformation employs:

-

Zinc dust in acidic media (e.g., HCl or H₂SO₄)

-

Temperatures between 60–80°C

-

Reaction times of 4–6 hours

The reduction proceeds via a two-electron transfer mechanism , converting the nitro group (-NO₂) to an amine (-NH₂). This method achieves yields >85% after recrystallization .

Electrophilic Substitution Reactions

The electron-rich amino group activates the acridinone core for electrophilic substitution. Key reactions include:

| Reaction Type | Reagents/Conditions | Position Modified | Product | Yield |

|---|---|---|---|---|

| Sulfonation | H₂SO₄, 100°C, 3 hr | C-2 or C-7 | Sulfonated acridinone derivatives | 60–70% |

| Halogenation | Cl₂/Br₂ in acetic acid, 50°C | C-1 or C-3 | 1-Chloro- or 3-bromo-substituted forms | 55–65% |

| Nitration | HNO₃/H₂SO₄, 0–5°C | C-2 | 2-Nitro-4-amino-5-phenyl-acridin-9-one | 50% |

These reactions retain the phenyl group at C-5 due to steric and electronic stabilization .

Condensation and Cyclization

The amino group participates in Schiff base formation and heterocyclic ring expansion :

Pyrazole Ring Formation

Microwave-assisted condensation with hydrazines in DMF generates fused pyrazole-acridinone hybrids:

These compounds show enhanced fluorescence and bioactivity .

Oxidative Coupling

The amino group undergoes oxidative coupling with phenols or anilines using K₃[Fe(CN)₆] or NaIO₄ :

-

Forms dimeric structures via C–N or C–C bonds

-

Applications in polymer chemistry and supramolecular assemblies

Biological Interactions

This compound interacts with biomolecules through:

-

DNA intercalation : Planar acridinone core inserts between base pairs, stabilized by π-π stacking .

-

Topoisomerase inhibition : Amino and keto groups coordinate with enzyme active sites, disrupting DNA replication .

Stability and Degradation

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

4-Amino-5-phenyl-10H-acridin-9-one and its derivatives have been investigated for their anticancer properties. The acridine scaffold is known for its ability to intercalate DNA, which can inhibit topoisomerase enzymes involved in DNA replication. This mechanism makes it a candidate for developing anticancer drugs. For instance, studies have shown that derivatives of acridine exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells .

Case Study: Antitumor Properties

A recent study evaluated the cytotoxicity of acridine derivatives on multiple cancer cell lines. The compound demonstrated significant growth inhibition with IC50 values in the low micromolar range, indicating potent anticancer activity . Additionally, new molecular hybrids incorporating the acridine structure have shown enhanced activity against tumor cells through mechanisms such as DNA intercalation and inhibition of tubulin polymerization .

Antimicrobial Properties

Broad-Spectrum Activity

Research indicates that 4-aminoacridine compounds possess antimicrobial properties. They have been tested against various pathogens, showing effectiveness in inhibiting bacterial and parasitic infections. For example, 9-aminoacridine derivatives have been noted for their antimalarial activities, functioning as potent inhibitors of parasite DNA topoisomerase II .

Case Study: Antibacterial Efficacy

In vitro studies have demonstrated that certain acridine derivatives can effectively inhibit the growth of resistant bacterial strains, showcasing their potential as alternatives to traditional antibiotics . This highlights the relevance of such compounds in addressing the growing issue of antibiotic resistance.

Material Science

Organic Light Emitting Diodes (OLEDs)

this compound is also explored for its applications in material science, particularly in the development of thermally activated delayed fluorescence (TADF) materials for OLEDs. The unique photophysical properties of acridine derivatives make them suitable candidates for enhancing the efficiency of light-emitting devices.

Research Findings

Recent advancements in synthesizing acridine-based materials have led to improved photoluminescent properties, which are crucial for developing high-performance OLEDs. These materials can potentially lead to more efficient lighting and display technologies .

Synthesis and Derivatization

The synthesis of 4-aminoacridine derivatives typically involves several chemical reactions, including reductive amination and nucleophilic aromatic substitution. These methods allow for the modification of the acridine core to enhance biological activity and tailor specific properties for targeted applications .

| Synthesis Method | Description | Yield Improvement |

|---|---|---|

| Reductive Amination | Direct transformation of aldehydes into amines using reducing agents | Increased yields through optimized conditions |

| Nucleophilic Aromatic Substitution | Substituting halogen atoms with nucleophiles to create diverse derivatives | Enhanced compound diversity |

作用機序

The mechanism of action of 4-AMINO-5-PHENYL-10H-ACRIDIN-9-ONE involves its interaction with specific molecular targets. This could include binding to DNA or proteins, thereby affecting cellular processes. The exact pathways and targets would depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

Acridine: The parent compound with a simpler structure.

9-Aminoacridine: Known for its antimicrobial properties.

5-Phenylacridine: A structurally related compound with different functional groups.

Uniqueness

4-AMINO-5-PHENYL-10H-ACRIDIN-9-ONE stands out due to its specific functional groups, which may confer unique biological activities and chemical reactivity compared to other acridine derivatives.

生物活性

4-Amino-5-phenyl-10H-acridin-9-one is a synthetic compound belonging to the acridine family, recognized for its significant biological activities, particularly in pharmacology and materials chemistry. This article explores the compound's mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H14N2O, with a molecular weight of 286.33 g/mol. Its structure features an acridinone core with an amino group and a phenyl group, which contribute to its unique biological properties. The compound exhibits high molecular rigidity due to the sp²-hybridization of the nitrogen atom in the acridinone ring, enhancing its interaction with biological macromolecules such as DNA.

This compound primarily functions as a DNA intercalator , which allows it to insert between DNA base pairs. This intercalation disrupts normal DNA replication and transcription processes, leading to potential apoptosis in cancer cells. Additionally, it inhibits topoisomerase enzymes that are crucial for DNA replication and repair, further enhancing its antitumor activity .

Antitumor Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism includes:

- Induction of Apoptosis : By disrupting DNA replication, the compound can trigger programmed cell death in tumor cells.

- Inhibition of Topoisomerases : This inhibition leads to the accumulation of DNA damage, making it a promising candidate for cancer chemotherapy .

Antimicrobial Properties

Preliminary research indicates that this compound may also possess antimicrobial properties. While specific data on its effectiveness against various pathogens are still being investigated, similar acridine derivatives have shown promise against bacterial and protozoal infections .

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Amino-5-chloro-10H-acridin-9-one | Chlorine substitution at the 5-position | Enhanced antitumor activity due to increased lipophilicity |

| 10-(4-Phenylpiperazine)-acridin-9-one | Piperazine moiety addition | Potential for improved biological activity against specific cancer types |

| 9-Aminoacridine | Amino group at the 9-position | Strong DNA binding but less specificity than acridinones |

The distinct combination of functional groups in this compound contributes to its specific pharmacological profile compared to these similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of acridine derivatives in various therapeutic contexts:

- Cytotoxicity Testing : In vitro studies have shown that 4-amino derivatives display significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.

- Animal Models : In vivo experiments using murine models have demonstrated that treatment with acridine derivatives can significantly reduce tumor burden and improve survival rates .

特性

IUPAC Name |

4-amino-5-phenyl-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O/c20-16-11-5-10-15-18(16)21-17-13(12-6-2-1-3-7-12)8-4-9-14(17)19(15)22/h1-11H,20H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGONNJZYFDPHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2NC4=C(C3=O)C=CC=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587519 | |

| Record name | 4-Amino-5-phenylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893612-60-7 | |

| Record name | 4-Amino-5-phenylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。